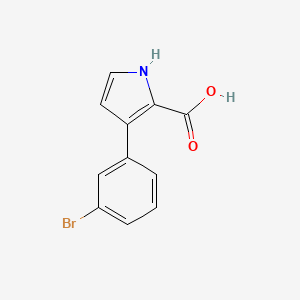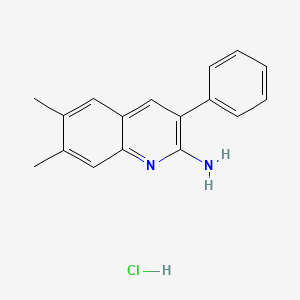
3-(3-bromophenyl)-1H-pyrrole-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Bromophenyl)-1H-pyrrole-2-carboxylic acid is an organic compound that belongs to the class of pyrroles Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-bromophenyl)-1H-pyrrole-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromobenzaldehyde and ethyl acetoacetate.
Formation of Pyrrole Ring: The key step involves the formation of the pyrrole ring through a condensation reaction between 3-bromobenzaldehyde and ethyl acetoacetate in the presence of a base such as sodium ethoxide.
Cyclization: The intermediate product undergoes cyclization to form the pyrrole ring.
Hydrolysis: The ester group is hydrolyzed to yield the carboxylic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
化学反应分析
Types of Reactions
3-(3-Bromophenyl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.
科学研究应用
3-(3-Bromophenyl)-1H-pyrrole-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3-(3-bromophenyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The bromophenyl group can enhance binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact mechanism may vary depending on the specific application and target.
相似化合物的比较
Similar Compounds
3-(3-Bromophenyl)-1,2,4-triazine: Used in similar synthetic applications.
3-Bromopropionic acid: Another brominated compound with different reactivity.
3-Bromophenylboronic acid: Used in coupling reactions.
Uniqueness
3-(3-Bromophenyl)-1H-pyrrole-2-carboxylic acid is unique due to its pyrrole ring structure combined with a bromophenyl group. This combination provides distinct reactivity and potential for diverse applications in various fields.
属性
分子式 |
C11H8BrNO2 |
|---|---|
分子量 |
266.09 g/mol |
IUPAC 名称 |
3-(3-bromophenyl)-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C11H8BrNO2/c12-8-3-1-2-7(6-8)9-4-5-13-10(9)11(14)15/h1-6,13H,(H,14,15) |
InChI 键 |
XQXMJXKBWCBUNY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)Br)C2=C(NC=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-Chloro-2-[(chloromethoxy)methyl]benzene](/img/structure/B13706355.png)


![TfaNH(-2d)[N(iPr)2P(OCH2CH2CN)(-3)][DMT(-5)]Ribf(b)-uracil-1-yl](/img/structure/B13706370.png)






